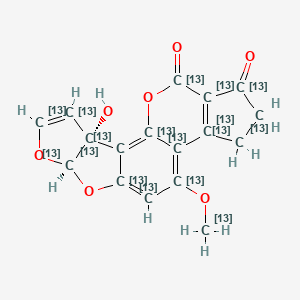

Aflatoxin M1-13C17

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

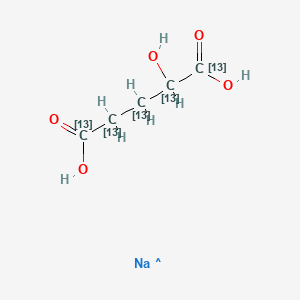

Aflatoxin M1-13C17 is a compound that belongs to the aflatoxin class, a group of mycotoxins produced by fungi such as Aspergillus flavus and Aspergillus parasiticus . It is the 13C-labeled isotope derivative of Aflatoxin M1, which is a major metabolite of Aflatoxin B1 . Aflatoxin M1 is known for its toxic properties and is commonly found in milk and dairy products from animals that have ingested contaminated feed .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aflatoxin M1-13C17 is synthesized by incorporating the stable isotope 13C into the molecular structure of Aflatoxin M1 . . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the incorporation of the isotope.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced techniques such as liquid chromatography and mass spectrometry (LC-MS/MS) for purification and quantification . The process includes extraction, purification, and concentration steps to ensure the high purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Aflatoxin M1-13C17 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetonitrile, formic acid, and ammonium formate . The reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of this compound include hydroxylated derivatives and other metabolites . These products are crucial for understanding the compound’s metabolic pathways and potential toxic effects.

Scientific Research Applications

Mechanism of Action

Aflatoxin M1-13C17 exerts its effects through various molecular targets and pathways . The compound is known to induce oxidative stress and form reactive epoxide derivatives, leading to DNA damage and mutagenesis . It also interacts with cellular proteins and enzymes, disrupting normal cellular functions and promoting carcinogenesis .

Comparison with Similar Compounds

Aflatoxin M1-13C17 is unique due to its 13C labeling, which allows for precise quantification and tracking in scientific studies . Similar compounds include:

Aflatoxin B1: The parent compound from which Aflatoxin M1 is derived.

Aflatoxin G1: Another mycotoxin produced by Aspergillus species.

Aflatoxin B2 and G2: Other derivatives of aflatoxins with varying toxicities.

This compound stands out for its specific use in research as an isotope-labeled standard, providing valuable insights into the behavior and effects of aflatoxins in various contexts .

Properties

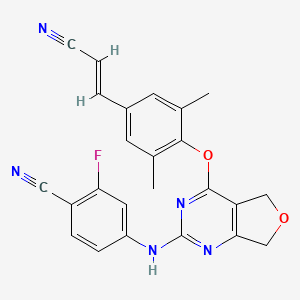

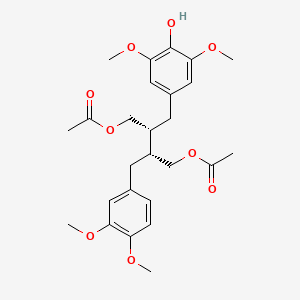

Molecular Formula |

C17H12O7 |

|---|---|

Molecular Weight |

345.15 g/mol |

IUPAC Name |

(3R,7R)-3-hydroxy-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |

InChI |

InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |

InChI Key |

MJBWDEQAUQTVKK-QHFKDXDPSA-N |

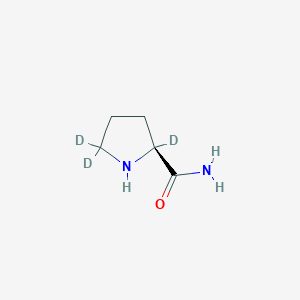

Isomeric SMILES |

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C](=[13CH]1)O[13C@@H]5[13C@]4([13CH]=[13CH]O5)O |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)

![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)